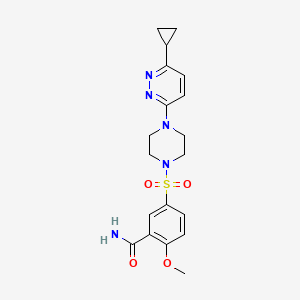

5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

5-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]sulfonyl-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-28-17-6-4-14(12-15(17)19(20)25)29(26,27)24-10-8-23(9-11-24)18-7-5-16(21-22-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3,(H2,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJUDSOKPTWQCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide typically involves multiple steps, including the formation of the pyridazine and piperazine rings, followed by their coupling and subsequent functionalization. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

This compound can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other pyridazine and piperazine derivatives, which may share some pharmacological properties but differ in their specific activities and applications. The uniqueness of 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide lies in its specific structural features and the resulting biological activities.

Some similar compounds include:

- Pyridazinone derivatives

- Piperazine derivatives

- Benzamide derivatives

These compounds can be compared based on their chemical structure, synthesis methods, and pharmacological activities to highlight the unique aspects of 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide.

Biologische Aktivität

The compound 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Molecular Characteristics

- Molecular Formula : C₁₉H₂₃N₅O₄S

- Molecular Weight : 417.5 g/mol

- CAS Number : 2034469-96-8

Structural Features

The compound features several notable structural components:

- Piperazine Ring : Known for its role in drug design, particularly in influencing receptor binding.

- Cyclopropyl and Pyridazine Moieties : These contribute to the compound's unique pharmacological profile.

- Methoxy and Sulfonyl Groups : These functional groups enhance solubility and bioavailability.

Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors. The presence of the piperazine and pyridazine rings suggests potential activity against serotonin and dopamine receptors, which are critical in treating neurological disorders.

Therapeutic Potential

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may also offer protection against neurodegenerative diseases.

- Anti-inflammatory Activity : The sulfonyl group is often associated with anti-inflammatory effects, indicating potential applications in inflammatory conditions.

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter systems, making it a candidate for psychiatric disorder treatments.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Pyridine ring | mGluR5 antagonist |

| 1-(4-Piperidinyl)-2-pyridinone | Piperidine and pyridine rings | Antidepressant properties |

| 4-(4-Fluorophenyl)piperidine | Piperidine with fluorine substitution | Analgesic effects |

The unique combination of cyclopropyl and methoxybenzofuran moieties in our compound may provide distinct pharmacological profiles not observed in others.

Study on Neuroprotective Properties

A study published in a peer-reviewed journal explored the neuroprotective effects of similar pyridazine derivatives. The findings indicated that these compounds could significantly reduce neuronal cell death in models of oxidative stress, suggesting that 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide may exhibit similar protective effects.

Interaction Studies

Interaction studies using surface plasmon resonance (SPR) demonstrated that the compound binds effectively to serotonin receptors, indicating its potential as a therapeutic agent for mood disorders. Isothermal titration calorimetry (ITC) further confirmed the binding affinity, providing quantitative data essential for drug design.

Synthesis Pathways

The synthesis of 5-((4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide typically involves multi-step organic synthesis techniques. Key steps include:

- Formation of the Piperazine Ring : Utilizing cyclization reactions to create the piperazine structure.

- Introduction of the Sulfonyl Group : Employing sulfonation reactions to attach the sulfonyl moiety.

- Final Coupling with Methoxybenzamide : A coupling reaction to form the final product.

Each step requires optimization to maximize yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.